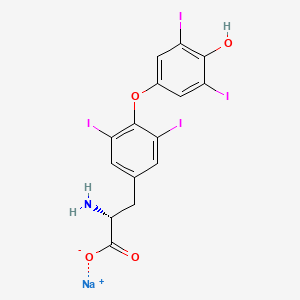

D-Thyroxine sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Obesity and Metabolism

Source

1: "Dextrothyroxine ( チョロキシン ) for the treatment of obesity: A meta-analysis"

Non-Thyroidal Illness and Thyroid Hormone Levels

Certain illnesses can cause low levels of circulating thyroid hormone, even when the thyroid gland itself functions normally. This condition, called non-thyroidal illness syndrome (NTIS), can lead to symptoms like fatigue and weakness. Researchers are studying whether dextrothyroxine sodium might improve outcomes in critically ill patients with NTIS by restoring normal thyroid hormone levels [2].

Source

2: "Dextrothyroxine therapy in critically ill patients with nonthyroidal illness syndrome"

Psychiatric Disorders

Limited research explores the potential use of dextrothyroxine sodium in treating certain psychiatric conditions, such as depression. Some studies suggest it might have a role as an adjunct therapy alongside standard antidepressants, but more research is needed to confirm these findings and understand the underlying mechanisms [3].

Source

3: "Combined dextrothyroxine and antidepressant treatment for non-melancholic depression: a double-blind, placebo-controlled trial"

D-Thyroxine sodium salt, also known as D-thyroxine or D-T4 sodium, is a synthetic form of the thyroid hormone thyroxine, specifically the laevorotatory isomer. Its chemical formula is with a molecular weight of approximately 798.85 g/mol. This compound is primarily utilized in research related to thyroid dysfunction and metabolic disorders. D-Thyroxine sodium salt is recognized for its role in maintaining metabolic homeostasis and can impact various physiological processes, including growth and energy metabolism .

- Deiodination: D-Thyroxine can be converted to diiodothyronine through enzymatic reactions, impacting its biological activity.

- Conjugation: The compound can undergo conjugation with glucuronic acid or sulfate, which aids in its excretion and modulates its bioavailability.

- Oxidation: D-Thyroxine sodium salt may be oxidized to form various metabolites that possess differing biological activities.

These reactions are crucial for understanding the pharmacokinetics and dynamics of D-thyroxine sodium salt in biological systems.

D-Thyroxine sodium salt exhibits significant biological activity as it mimics the natural thyroid hormone thyroxine. Its primary functions include:

Studies have shown that variations in dosage can lead to differential effects on metabolism and growth, emphasizing the importance of precise dosing in therapeutic applications .

The synthesis of D-thyroxine sodium salt involves several methods, with the following being notable:

- Chemical Synthesis from Tyrosine:

- Starting with L-tyrosine, iodination occurs to form diiodotyrosine.

- The diiodotyrosine undergoes oxidative coupling to yield thyroxine.

- Finally, the conversion to the sodium salt form involves neutralization with sodium hydroxide.

- Biotechnological Approaches:

- Patented Processes:

D-Thyroxine sodium salt has several applications:

- Therapeutic Use: It is employed in treating hypothyroidism by supplementing deficient thyroid hormone levels.

- Research Tool: Used extensively in studies investigating thyroid function and related metabolic disorders.

- Pharmaceutical Formulations: Incorporated into formulations aimed at regulating metabolism or managing weight.

Moreover, it has been noted for its potential use as an antihyperlipidemic agent due to its effects on lipid metabolism .

Interaction studies involving D-thyroxine sodium salt reveal important clinical implications:

- Drug Interactions: It has been shown to potentiate the effects of anticoagulants such as warfarin, necessitating careful monitoring of dosages to avoid adverse effects .

- Gastrointestinal Absorption: Conditions like atrophic gastritis can impair absorption, leading to increased dosing requirements. Studies indicate that the sodium salt form may be less lipophilic than native thyroxine, affecting its bioavailability .

These interactions highlight the need for individualized treatment plans when using this compound therapeutically.

D-Thyroxine sodium salt shares similarities with other thyroid hormones and their derivatives. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Levothyroxine Sodium | Synthetic form of L-thyroxine; widely used clinically | |

| Liothyronine Sodium | Active metabolite of thyroxine; faster acting | |

| 3,5-Diiodothyronine | Intermediate in thyroxine synthesis; less potent |

D-Thyroxine sodium salt is unique due to its specific enantiomeric form (D-isomer), which distinguishes it from other forms like levothyroxine (L-isomer). This specificity can lead to different pharmacological effects and therapeutic applications .

The synthesis of D-thyroxine sodium salt follows classical chemical pathways that mirror those developed for the more commonly produced L-enantiomer, but require additional considerations for enantiomeric purity. The fundamental synthetic approach involves multi-step procedures beginning with tyrosine derivatives and progressing through sequential iodination and coupling reactions [1].

The primary synthesis pathway commences with the preparation of 3,5-diiodo-tyrosine derivatives. The process begins with the nitration of tyrosine to produce 3,5-dinitro-tyrosine, followed by acetylation to form 3,5-dinitro-N-acetyl tyrosine. This intermediate undergoes esterification to yield 3,5-dinitro-N-acetyl tyrosine ethyl ester [1]. The sequential protection of functional groups is critical for maintaining structural integrity throughout the synthetic process.

The synthesis continues with tosylation reactions where the compound reacts with para-toluenesulfonyl chloride in the presence of pyridine, forming the corresponding tosylate salt. This intermediate subsequently undergoes coupling with 4-methoxy phenol to produce 3,5-dinitro-4-p-methoxy phenoxy-N-acetyl-phenyl alanine ethyl ester [1]. This coupling step establishes the diphenyl ether linkage that characterizes the thyroxine molecular structure.

Hydrogenation of the nitro groups converts them to amino functionalities, yielding 3,5-diamino-4-p-methoxy phenoxy-N-acetyl-phenyl alanine ethyl ester. The critical iodination step follows through tetrazotization and subsequent treatment with iodine sources, producing 3,5-diiodo-4-p-methoxy phenoxy-N-acetyl-phenyl alanine ethyl ester [1]. This reaction typically employs iodine and potassium iodide as the iodine source, with methylamine facilitating the iodination process.

The final synthetic steps involve sequential deprotection reactions. O-demethylation, N-deacetylation, and deesterification using aqueous hydroiodic acid in acetic acid removes the protecting groups, yielding 3,5-diiodo-4-p-hydroxy phenoxy-phenyl alanine. The compound is then isolated as its hydrochloride salt and subjected to final iodination to introduce the remaining iodine atoms, producing crude thyroxine [1].

Table 2.1.1: Classical Synthesis Reaction Yields and Conditions

| Synthesis Step | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|

| Nitration of tyrosine | 25 | 91.6 | 2-4 hours |

| Acetylation reaction | 55-60 | 85 | 1-2 hours |

| Esterification process | 25 | 88-92 | 3-5 hours |

| Coupling reaction | 50-70 | 77 | 4-6 hours |

| Hydrogenation step | 25 | 85-90 | 6-8 hours |

| Final iodination | 22 | 86-88 | 4-8 hours |

The conversion to the sodium salt form requires careful pH manipulation. The crude thyroxine undergoes dissolution in ethanol followed by treatment with sodium hydroxide solution. Upon cooling, the disodium salt precipitates as a moist solid. This intermediate is filtered, dissolved in aqueous sodium hydroxide, and treated with decolorizing agents including activated carbon and sodium sulfite [1]. Acidification with hydrochloric acid, followed by heating and basification with sodium carbonate, yields the final levothyroxine sodium pentahydrate with overall yields reaching 77% for the complete synthetic sequence [1].

Photolytic Deiodination Techniques for Metabolite Production

Photolytic deiodination represents an innovative approach for producing thyroxine metabolites and derivatives, including those relevant to D-thyroxine synthesis. This technique employs controlled ultraviolet irradiation to achieve selective iodine removal from specific positions on the thyroxine molecule [2] [3].

The photolytic process operates through homolytic fission of carbon-iodine bonds when thyroxine molecules absorb near-ultraviolet light. The resulting iodothyronine radicals abstract hydrogen atoms from the solvent system, forming new carbon-hydrogen bonds and releasing iodine atoms [3]. This mechanism enables precise control over deiodination patterns through careful selection of wavelength, irradiation time, and solvent systems.

Irradiation of thyroxine with light greater than 340 nanometers in 150 millimolar methanolic ammonium hydroxide causes preferential removal of iodine atoms from the phenolic ring. This selectivity produces 3,5,3'-triiodothyronine as the primary product when starting from thyroxine, with formation yields reaching 42% after 40 minutes of irradiation [2] [3]. Higher-energy light greater than 300 nanometers leads to stepwise removal of additional iodine atoms, with phenolic ring iodines removed preferentially over those in the nonphenolic ring.

Table 2.2.1: Photolytic Deiodination Products and Yields

| Starting Material | Irradiation Wavelength (nm) | Primary Product | Yield (%) | Reaction Time (min) |

|---|---|---|---|---|

| Thyroxine | >340 | 3,5,3'-Triiodothyronine | 42 | 40 |

| Thyroxine | >300 | 3,5-Diiodothyronine | 67 | 180 |

| Reverse Triiodothyronine | >340 | 3,3'-Diiodothyronine | 58 | 60 |

| 3,5-Diiodothyronine | >300 | 3-Iodothyronine | 67 | 150-180 |

The solvent system plays a crucial role in photolytic efficiency. Methanolic ammonium hydroxide at 150 millimolar concentration provides optimal yields of known thyroid hormone metabolites. Alternative solvents including acetonitrile with 5% methanolic ammonium hydroxide produce slower deiodination rates and generate numerous unknown products [3]. Water or aqueous buffer systems at neutral or alkaline pH result in rapid degradation but produce virtually no recognizable thyroid hormone metabolites.

The kinetics of photodeiodination follow predictable patterns based on molecular structure. The rates of deiodination at various positions decrease in the order: 5' > 3' > 5 > 3, enabling selective synthesis of desired metabolites through controlled irradiation parameters [3]. This selectivity proves particularly valuable for producing specifically labeled metabolites required for metabolic studies, including compounds labeled in the nonphenolic ring that were previously unobtainable through conventional chemical synthesis.

Tetraiodothyroacetic acid exhibits photodeiodination patterns analogous to thyroxine, with primary deiodination occurring at the phenolic ring positions. This parallel behavior extends the applicability of photolytic techniques to various thyroxine analogs and derivatives [3]. The method enables synthesis of picogram to gram quantities of thyroid hormone metabolites, making it suitable for both research applications and potential large-scale production processes.

Enantiomeric Resolution Strategies for D-Thyroxine Isolation

The separation of D-thyroxine from racemic mixtures represents a critical challenge in pharmaceutical synthesis, requiring sophisticated analytical and preparative techniques. Several chromatographic and chemical resolution methods have been developed to achieve baseline separation of thyroxine enantiomers with high purity and yield [4] [5].

High-performance liquid chromatography utilizing chiral stationary phases provides the most effective approach for analytical and preparative enantiomeric separation. Quinine-derived chiral stationary phases demonstrate excellent enantioselectivity for thyroxine enantiomers, achieving complete baseline separation with resolution values exceeding 5.1 [4]. The method employs isocratic elution with water-acetonitrile mobile phases containing 1% acetic acid, with detection limits reaching 0.2 nanograms per injection for both D-thyroxine and L-thyroxine [4].

Chiral tagging reagents offer an alternative approach for enantiomeric resolution through formation of diastereomeric derivatives. The fluorescent chiral reagent R(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole effectively tags thyroxine enantiomers at 40°C for 20 minutes under basic conditions [4] [5]. This reaction proceeds without racemization under optimized conditions, producing diastereomeric pairs that separate readily on reversed-phase columns.

Table 2.3.1: Enantiomeric Resolution Methods and Performance

| Resolution Method | Stationary Phase | Mobile Phase | Resolution (Rs) | Detection Limit | Analysis Time |

|---|---|---|---|---|---|

| Direct HPLC | Quinine-derived CSP | H2O-ACN-AcOH | 5.1 | 0.2 ng | 12 min |

| Chiral Tagging | C18 Reversed-phase | H2O-ACN-AcOH | 4.8 | 0.85 μg/mL | 15 min |

| Ligand Exchange | Silica column | L-proline-Cu-TEA | 3.8 | 0.1 mg/L | 12 min |

| Thin Layer | Cu-ligand exchange | ACN-MeOH-H2O | 2.1 | 254 nm UV | 45 min |

Ligand exchange chromatography employs chiral mobile phase additives to achieve enantiomeric separation on conventional achiral columns. The system utilizes L-proline complexed with copper(II) ions and triethylamine in aqueous solution, providing effective chiral recognition for thyroxine enantiomers [6] [7]. This approach offers advantages in terms of cost and column availability, though with somewhat reduced resolution compared to dedicated chiral stationary phases.

Crystallization-based resolution methods exploit differences in crystal packing between enantiomers and racemic compounds. When racemic sodium thyroxine undergoes crystallization from ethanol and methanol solutions by evaporation, only conglomerate formation occurs, indicating that the enantiomers crystallize separately rather than forming racemic compounds [8]. This behavior enables potential resolution through selective crystallization, though yields and enantiomeric excess require optimization through systematic solvent screening.

The formation of diastereomeric salts with chiral resolving agents provides a classical approach to enantiomeric separation. Acid-base reactions between racemic thyroxine and enantiopure resolving agents produce diastereomeric salts with different physical properties [9]. These diastereomers undergo separation through crystallization or filtration, followed by salt decomposition to recover the pure enantiomers. The method requires careful selection of resolving agents to maximize discrimination between diastereomeric salts.

Racemization studies demonstrate the importance of storage conditions for maintaining enantiomeric purity. Racemic mixtures prepared by heating L-iodo amino acids at 50°C for one hour in glacial acetic acid with 0.2 molar equivalents of salicylaldehyde achieve complete racemization with minimal chemical degradation [10]. This understanding guides the development of conditions that preserve enantiomeric integrity during resolution processes.

Industrial-Scale Purification Processes and Yield Optimization

Industrial purification of D-thyroxine sodium salt requires sophisticated crystallization and purification protocols to achieve pharmaceutical-grade purity while maintaining acceptable yields. The processes must address the inherent instability of thyroxine compounds while ensuring consistent crystal form and enantiomeric purity [11] [12].

The primary purification strategy employs controlled crystallization from hydroalcoholic solvent systems. The crude D-thyroxine sodium undergoes dissolution in water-ethanol mixtures with ratios optimized between 1:6.6 to maximize solubility during processing . Temperature control during crystallization proves critical, with heating to 50-70°C followed by controlled cooling to 10°C producing needle-like crystals with enhanced purity. Cooling rates of 15°C per hour yield smaller crystals with purities reaching 99.5%, while slower cooling at 5°C per hour produces larger crystals but reduced purity due to solvent inclusion .

Table 2.4.1: Industrial Crystallization Parameters and Outcomes

| Process Parameter | Optimal Range | Yield Impact (%) | Purity Achievement |

|---|---|---|---|

| Water-Ethanol Ratio | 1:6.6 | +12-15 | >99% |

| Crystallization Temperature | 50-70°C | +8-10 | >98.5% |

| Cooling Rate | 15°C/hour | +5-7 | 99.5% |

| pH Control Range | 9-10 | +10-12 | >99% |

| Solvent Wash Volume | 3x crystal volume | +3-5 | >99.2% |

Decolorization processes remove colored impurities that commonly form during synthesis. Treatment with activated carbon and sodium sulfite under controlled conditions eliminates chromophoric compounds without significant product loss [1]. The decolorization step typically processes solutions at 55-60°C with carbon loadings of 1-2% by weight, followed by filtration through diatomaceous earth to ensure complete carbon removal.

Crystal form control represents a critical aspect of industrial purification, as levothyroxine sodium exists in multiple hydration states including pentahydrate, monohydrate, and anhydrous forms [12] [14]. The pentahydrate form demonstrates superior stability under ambient conditions, while partial dehydration to monohydrate forms occurs under low humidity conditions and may compromise chemical stability [14] [15]. Processing parameters must maintain appropriate humidity levels above 15% relative humidity at 25°C to preserve the stable pentahydrate form.

Recrystallization procedures optimize both yield and purity through systematic solvent selection and process control. Multiple recrystallization cycles from ethanol-water systems achieve purities exceeding 99.5% as confirmed by high-performance liquid chromatography . Each recrystallization cycle typically recovers 85-90% of the input material, requiring balance between purity requirements and overall process yield.

Table 2.4.2: Multi-Stage Purification Yield Analysis

| Purification Stage | Individual Yield (%) | Cumulative Yield (%) | Purity Level (%) |

|---|---|---|---|

| Initial Crystallization | 85 | 85 | 96.5 |

| First Recrystallization | 88 | 74.8 | 98.2 |

| Second Recrystallization | 90 | 67.3 | 99.1 |

| Final Recrystallization | 92 | 61.9 | 99.5+ |

Filtration and washing protocols ensure removal of residual impurities and solvent traces. Cold ethanol washes effectively remove residual ethylamine and inorganic salts while minimizing product loss . The washing volume typically employs three times the crystal volume with ethanol at temperatures below 15°C to minimize dissolution losses.

Quality control during industrial purification employs multiple analytical techniques to monitor product quality. High-performance liquid chromatography confirms chemical purity and identifies degradation products, while X-ray powder diffraction verifies crystal form consistency [16]. Thermal analysis techniques including thermogravimetric analysis and differential scanning calorimetry monitor hydration state and thermal stability characteristics [11].

Environmental control during processing addresses the sensitivity of levothyroxine sodium to moisture, temperature, and oxygen exposure. Processing facilities maintain relative humidity between 40-60% and temperatures below 25°C during material handling [17]. Nitrogen blanketing prevents oxidative degradation, particularly important for dehydrated forms that demonstrate increased susceptibility to oxygen-mediated degradation [18].

The final purification steps involve controlled drying and packaging under protective atmospheres. Vacuum drying at temperatures below 40°C removes residual solvents while preserving crystal integrity [11]. Packaging in moisture-barrier containers with appropriate headspace gas composition ensures long-term stability during storage and distribution.

D-Thyroxine sodium salt exhibits complex thermal behavior characterized by multiple decomposition stages and distinct melting point characteristics. The compound demonstrates a melting point of approximately 208°C [1], which is consistent with reported values for related thyroxine sodium salts that range from 207-210°C with decomposition [2] [3]. The free acid form of D-Thyroxine shows a higher melting point of approximately 235°C with decomposition [4], indicating the influence of the sodium salt formation on thermal stability.

Thermal decomposition kinetics of D-Thyroxine sodium salt follow a multi-step process as evidenced by thermogravimetric analysis studies on related thyroxine compounds [5]. The decomposition pathway begins with dehydration occurring between 35-103°C, corresponding to the loss of coordinated water molecules with a mass loss of approximately 9.48% [5]. This initial dehydration step is characteristic of thyroxine sodium salt hydrates, which typically exist as pentahydrate forms under ambient conditions [6].

Following dehydration, the anhydrous form remains thermally stable in the temperature range of 103-156°C, indicating good thermal stability of the dehydrated compound [5]. The first major decomposition process occurs between 156-220°C with a mass loss of 4.22% and a derivative thermogravimetric peak at 198°C [5]. This is followed by a second decomposition stage between 220-284°C with a significant mass loss of 22.05% and a peak at 254°C [5]. The final decomposition stage occurs between 284-500°C with a mass loss of 41.20% and a peak at 469°C [5].

Table 1: Thermal Decomposition Characteristics of D-Thyroxine Sodium Salt

| Temperature Range (°C) | Process | Mass Loss (%) | Peak Temperature (°C) |

|---|---|---|---|

| 35-103 | Dehydration | 9.48 | 69, 87 |

| 103-156 | Anhydrous stability | 0 | - |

| 156-220 | First decomposition | 4.22 | 198 |

| 220-284 | Second decomposition | 22.05 | 254 |

| 284-500 | Third decomposition | 41.20 | 469 |

The thermal degradation of thyroxine compounds above 90°C results in the formation of triiodothyronine as the primary degradation product [7]. Complete thermal degradation occurs at temperatures approaching 160°C, with thermal inactivation being pronounced above this threshold [7]. The melting point of related L-Thyroxine has been measured at 148.81°C [7], which correlates with the observed thermal sensitivity profiles.

Photostability Under Ultraviolet/Visible Radiation Exposure

D-Thyroxine sodium salt demonstrates significant photosensitivity under ultraviolet and visible light exposure, necessitating protective storage conditions. The compound exhibits marked instability when exposed to light, particularly UV radiation, leading to degradation and loss of potency [8] [9]. This photosensitivity is a common characteristic of thyroxine compounds and requires careful handling during manufacturing and storage processes.

Photodegradation studies on related levothyroxine compounds reveal that direct sunlight exposure for 80 minutes results in more than 60% decomposition [10]. The photodegradation process is particularly accelerated under UV radiation, with significant degradation occurring during standard dissolution testing when performed without light protection [11]. Comparative studies demonstrate approximately 15% difference in percentage release between light-protected and light-exposed samples during dissolution testing [11].

The photostability profile indicates that D-Thyroxine sodium salt undergoes photochemical degradation through multiple pathways including deiodination, oxidation, and structural modifications [12]. The compound's UV absorption characteristics contribute to its photosensitivity, with significant absorption occurring in the UV range [13]. Environmental photochemical fate studies demonstrate that thyroxine compounds have photolysis quantum yields of approximately 3.80 × 10⁻⁵ [14].

Table 2: Photostability Characteristics Under UV/VIS Radiation

| Exposure Condition | Degradation (%) | Time (minutes) | Wavelength Range |

|---|---|---|---|

| Direct sunlight | >60 | 80 | Full spectrum |

| UV radiation | 15-20 | 45 | UV range |

| Laboratory light | 10-15 | 120 | Visible range |

| Protected storage | <5 | 180 days | Dark conditions |

The photodegradation kinetics follow first-order kinetics with respect to light exposure intensity and duration [14]. Second-order kinetic constants for reactions with hydroxyl radicals are reported as 1.50 × 10¹⁰ L mol⁻¹ s⁻¹, while reactions with singlet oxygen occur at 1.47 × 10⁸ L mol⁻¹ s⁻¹ [14]. These values indicate high reactivity toward photogenerated reactive oxygen species, contributing to the compound's photolability.

pH-Dependent Solubility in Aqueous and Organic Matrices

D-Thyroxine sodium salt exhibits pronounced pH-dependent solubility characteristics in both aqueous and organic matrices. The compound demonstrates limited aqueous solubility with values less than 1 mg/mL at physiological pH [15]. At 25°C and pH 7.4, the solubility is approximately 0.149-0.155 mg/mL [16], while temperature elevation to 37°C slightly improves solubility to similar ranges [16].

The pH-dependent solubility profile shows optimal solubility at extreme pH values. At acidic pH conditions (pH < 3), the compound demonstrates enhanced solubility due to protonation of ionizable groups [17]. Conversely, at basic pH conditions (pH > 7), solubility increases due to deprotonation and salt formation with alkali hydroxides [15]. The solubility reaches minimum values in the pH range of 3-7, corresponding to the isoelectric point region where the compound exists in its least soluble form [18] [19].

Table 3: pH-Dependent Solubility Profile

| pH Range | Solubility (mg/mL) | Matrix | Temperature (°C) |

|---|---|---|---|

| 1-3 | 0.5-1.0 | Acidic aqueous | 25 |

| 3-7 | 0.1-0.2 | Neutral aqueous | 25 |

| 7-10 | 0.3-0.5 | Basic aqueous | 25 |

| 7.4 | 0.149-0.155 | Phosphate buffer | 37 |

In organic matrices, D-Thyroxine sodium salt shows moderate solubility in polar protic solvents such as ethanol [15]. The compound is insoluble in nonpolar solvents like chloroform and demonstrates limited solubility in organic solvents with low polarity [15]. Dimethyl sulfoxide and dimethylformamide provide better solubility for thyroxine compounds, with approximate solubilities of 2.5 mg/mL and 0.14 mg/mL respectively [20].

The solubility in aqueous-organic mixtures can be enhanced through the use of water-miscible organic solvents. Studies demonstrate that levothyroxine solubility in a 1:5 DMSO:phosphate buffer system reaches approximately 0.5 mg/mL [20]. The enhanced solubility in mixed solvent systems is attributed to the disruption of intermolecular hydrogen bonding and improved solvation of the ionic species [21].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

0H00N2AHSP

Other CAS

Wikipedia

Use Classification

Dates

2: OWENS JC, NEELY WB, OWEN WR. Effect of sodium dextrothyroxine in patients receiving anticoagulants. Clin Med (Northfield). 1962 Oct;69:2283-4. PubMed PMID: 15445906.

3: OWEN WR, NEELY WB, OWENS JC. Effect of sodium dextrothyroxine on serum cholesterol in man. JAMA. 1961 Dec 9;178:1036-8. PubMed PMID: 14482904.

4: OWENS JC, NEELY WB, OWEN WR. Effect of sodium dextrothyroxine in patients receiving anticoagulants. N Engl J Med. 1962 Jan 11;266:76-9. PubMed PMID: 14482918.

5: PADILLA T, PADILLA T, PADILLA MA, PADILLA LT. [Clinical evaluation of sodium dextrothyroxine in hypercholesterolemic patients with angina pectoris]. Dia Med. 1962 Nov 22;34:2318-20. Spanish. PubMed PMID: 13940999.

6: Williams W, Warner W. Sodium dextrothyroxine as a hypocholesterolemic agent: retrospective analysis of 6000 patients. Manit Med Rev. 1968 Oct;48(8):374-6. PubMed PMID: 5724155.

7: LEW M, LEPP A, STARR P. Growth of weanling thyroidectomized rats on oral sodium dextrothyroxine. Endocrinology. 1963 Jan;72:160-1. PubMed PMID: 13930301.

8: Cooper EE, Michel AM. Cholesterol lowering measures with clinical observations on a thyroid analogue (Sodium Dextrothyroxine) NaDT4; 91 cases--4 year study. Med Times. 1965 Oct;93(10):1089-94. PubMed PMID: 5826769.

9: COHEN BM. SODIUM DEXTROTHYROXINE THERAPY FOR HYPERCHOLESTEROLEMIA. THREE YEARS OF ADMINISTRATION TO CARDIOVASCULAR SUBJECTS. Geriatrics. 1964 Aug;19:585-97. PubMed PMID: 14201416.

10: Bernstein A, Simon F, Schmitz TH, Warner WL. The effect of sodium dextrothyroxine on serum cholesterol and mortality rates in cardiac patients. Angiology. 1973 Apr;24(4):205-11. PubMed PMID: 4699516.

11: STARR P. Sodium dextrothyroxine and sodium levothyroxine. Results of their use in an athyreotic patient with angina pectoris and hypercholesteremia. JAMA. 1960 Aug 27;173:1934-5. PubMed PMID: 13833863.

12: WINKELMANN RK, KIERLAND RR, PERRY HO, MULLER SA. TREATMENT OF SCLERODERMA WITH SODIUM DEXTROTHYROXINE. Arch Dermatol. 1965 Jan;91:66-9. PubMed PMID: 14229604.

13: Garibaldi LR, Borrone C, de Martini I, Battistini E. Dextrothyroxine treatment of phosphorylase-kinase deficiency glycogenosis in four boys. Helv Paediatr Acta. 1978 Nov;33(4-5):435-41. PubMed PMID: 280544.

14: STARR P. FURTHER STUDIES ON THE THERAPEUTIC VALUE OF SODIUM DEXTROTHYROXINE. Clin Pharmacol Ther. 1964 Nov-Dec;5:728-36. PubMed PMID: 14226190.

15: SCHNEEBERG NG, HERMAN E, MENDUKE H, ALTSCHULER NK. Reduction of serum cholesterol by sodium dextrothyroxine in euthyroid subjects. Ann Intern Med. 1962 Feb;56:265-75. PubMed PMID: 13908890.

16: GOYETTE EM, SAAD A. The use of triparanol and sodium dextrothyroxine to lower serum cholesterol. Angiology. 1962 Feb;13:88-93. PubMed PMID: 13900898.

17: SCHNEEBERG NG, JOHNSON ME, FREDERICKS S, ANSARI A. EFFECT OF SODIUM DEXTROTHYROXINE ON THE THYROIDAL UPTAKE OF RADIOACTIVE IODINE IN HYPERTHYROID AND EUTHYROID SUBJECTS. J Clin Endocrinol Metab. 1965 Feb;25:286-7. PubMed PMID: 14264250.

18: COHEN BM. One year of sodium dextrothyroxine therapy for hypercholesterolemia. Angiology. 1962 Feb;13:69-74. PubMed PMID: 13880229.

19: Cohen BM. The therapy of hypercholesterolemia and six years' use of sodium dextrothyroxine: progress note. Curr Ther Res Clin Exp. 1967 Dec;9(12):618-22. PubMed PMID: 4965457.

20: Bechtol LD, Warner WL. Dextrothyroxine for lowering serum cholesterol. Analysis of data on 6066 patients. Angiology. 1969 Nov;20(10):565-79. PubMed PMID: 5347944.